molecular formula C7H10O B11956591 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 31152-30-4

1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene

Cat. No.: B11956591
CAS No.: 31152-30-4
M. Wt: 110.15 g/mol
InChI Key: ZZGMKTTUPBYCBO-UHFFFAOYSA-N
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Description

1-Methyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylcyclohexene oxide with a strong base, such as sodium hydride, to induce ring closure and form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene exerts its effects involves its ability to interact with various molecular targets. The compound’s unique structure allows it to participate in specific binding interactions and chemical reactions. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications .

Properties

CAS No.

31152-30-4

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-methyl-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C7H10O/c1-7-5-3-2-4-6(7)8-7/h2-3,6H,4-5H2,1H3

InChI Key

ZZGMKTTUPBYCBO-UHFFFAOYSA-N

Canonical SMILES

CC12CC=CCC1O2

Origin of Product

United States

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